molecular formula C11H21NO4 B2923919 3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid CAS No. 1520638-84-9

3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid

Cat. No.: B2923919
CAS No.: 1520638-84-9
M. Wt: 231.292
InChI Key: WJJHVCUDLONELJ-UHFFFAOYSA-N
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Description

3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene linker at the 3rd position. The Boc group serves as a protective moiety for amines during peptide synthesis, enhancing solubility and preventing undesired side reactions . These compounds are typically utilized in pharmaceutical research for their stability and ease of functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHVCUDLONELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects : The addition of a methylsulfanyl group (e.g., ) or trifluoromethyl group (e.g., ) alters lipophilicity and metabolic stability, making these derivatives suitable for targeted therapies.
  • Stereochemistry : Enantiomers like (3S)- and (3R)-isomers () exhibit divergent biological activities due to chiral recognition in enzyme binding.
  • Backbone Length: Propanoic acid derivatives (e.g., ) offer reduced conformational flexibility compared to pentanoic acid analogs.

Q & A

Basic: What are the standard synthetic routes for preparing 3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety via coupling reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate). A key intermediate is the Boc-protected aminomethyl precursor, which undergoes carboxylation or elongation of the carbon chain. Critical parameters include:

  • pH control : Excess base can hydrolyze the Boc group, while insufficient base reduces coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity, as noted in CAS purity data for analogous Boc-protected compounds .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the pentanoic acid backbone (e.g., α-proton splitting patterns) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity; retention times are compared to standards .
  • Thin-Layer Chromatography (TLC) : Used for rapid monitoring during synthesis, with Rf values validated against known intermediates .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ for C12_{12}H21_{21}NO4_4, expected m/z 256.15) .

Advanced: What are the challenges in maintaining the stability of the tert-butoxycarbonyl (Boc) group during synthesis under acidic or basic conditions?

Answer:
The Boc group is acid-labile, requiring strict avoidance of strong acids (e.g., TFA, HCl) during intermediate steps. However, controlled acidic deprotection (e.g., using 50% TFA in DCM) is selective in multi-step syntheses. Key challenges include:

  • Base sensitivity : Prolonged exposure to bases (e.g., NaOH) can hydrolyze the Boc group, necessitating short reaction times and mild conditions .
  • Thermal stability : Elevated temperatures (>40°C) accelerate decomposition; reactions should be conducted at room temperature or under reflux with inert atmospheres .
  • Competing reactions : In peptide coupling, carbodiimide reagents (e.g., EDC) may interact with the Boc group, requiring optimized stoichiometry .

Advanced: How does the Boc-protected amino group influence the compound’s reactivity in peptide coupling or peptidomimetic design?

Answer:
The Boc group:

  • Steric hindrance : Shields the amino group, reducing undesired side reactions (e.g., oligomerization) during activation of the carboxylic acid moiety .
  • Compatibility with orthogonal protection : Enables sequential deprotection in solid-phase peptide synthesis (SPPS). For example, the Boc group remains stable during Fmoc deprotection with piperidine .
  • Solubility modulation : Enhances solubility in organic solvents (e.g., DCM, ethyl acetate), facilitating coupling with hydrophobic residues .

Methodological Note : For peptidomimetic applications, coupling via DCC/HOBt or HATU/DIPEA achieves high yields. Post-coupling, Boc removal with TFA liberates the free amine for subsequent functionalization .

Advanced: How can researchers address discrepancies in reported purity levels (e.g., 95% vs. >98%) for Boc-protected intermediates?

Answer:
Discrepancies often arise from:

  • Purification techniques : Column chromatography may yield 95% purity (common in initial reports) , while preparative HPLC or recrystallization achieves >98% .
  • Analytical methods : Purity assays using UV detection at 214 nm (amide bond) vs. 254 nm (aromatic contaminants) can skew results .
  • Storage conditions : Hygroscopic Boc-protected compounds may absorb moisture, reducing apparent purity; store desiccated at -20°C .

Resolution : Cross-validate purity via orthogonal methods (e.g., NMR integration, elemental analysis) and document analytical conditions comprehensively .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

  • Handling : Use gloves and eye protection in a fume hood. Avoid inhalation of dust; the compound may irritate mucous membranes .
  • Storage : Store at -20°C under inert gas (N2_2 or Ar) in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group .
  • Stability : Stable for >24 months if stored properly; monitor via TLC or NMR for decomposition (e.g., free amine detection) .

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